

A Comparative Analysis of the Physicochemical Properties of Methoxy-Substituted Indole Carboxylates

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Compound of Interest

Compound Name: *ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate*

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The indole scaffold is a privileged structure in medicinal chemistry, with methoxy-substituted indole carboxylates being of particular interest due to their diverse biological activities. The position of the methoxy group on the indole ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of the key physicochemical properties of 4-, 5-, 6-, and 7-methoxy-substituted indole-2-carboxylic acids, supported by available experimental and predicted data.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for the melting point, acid dissociation constant (pKa), and the logarithm of the octanol-water partition coefficient (LogP) for the methoxy-substituted indole-2-carboxylic acid isomers. It is important to note that the dataset is a combination of experimental and computationally predicted values.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa	LogP
4-Methoxyindole-2-carboxylic acid	C ₁₀ H ₉ NO ₃	191.18	Not available	Predicted: 4.38 ± 0.30[1]	Calculated: 1.9[2]
5-Methoxyindole-2-carboxylic acid	C ₁₀ H ₉ NO ₃	191.18	199-201[3][4]	Predicted: 4.38 ± 0.30[1]	Calculated: 2.3[5]
6-Methoxyindole-2-carboxylic acid	C ₁₀ H ₉ NO ₃	191.18	198-203	Not available	Calculated: 2.3[6]
7-Methoxyindole-2-carboxylic acid	C ₁₀ H ₉ NO ₃	191.18	187-188[7][8]	Predicted: 4.37 ± 0.30[7]	Predicted: 1.87[7]

Note: The melting point for a related compound, methyl 4-methoxyindole-2-carboxylate, is reported as 138.5-144.5 °C[9]. The LogP values from PubChem are calculated using the XLogP3 method.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pK_a) can be determined by potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the compound of interest and monitoring the resulting change in pH.

- Preparation of Solutions:

- Prepare a standard solution of the methoxy-substituted indole carboxylate of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
- Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), as the titrant.
- Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

- Titration Procedure:

- Place a known volume of the indole carboxylate solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode into the solution.
- Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) while continuously stirring the solution.
- Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

- Data Analysis:

- Plot the measured pH values against the volume of NaOH added to generate a titration curve.
- The pK_a is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

- Preparation:
 - Prepare a stock solution of the methoxy-substituted indole carboxylate in a suitable solvent.
 - Use n-octanol and water that have been mutually saturated to form the two-phase system. To achieve this, mix equal volumes of n-octanol and water and shake vigorously, then allow the layers to separate.
- Partitioning:
 - Add a known amount of the stock solution to a flask containing a known volume of the pre-saturated n-octanol and water.
 - Securely cap the flask and shake it for a sufficient period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached.
 - After shaking, allow the flask to stand undisturbed until the two phases have completely separated.
- Analysis:
 - Carefully withdraw a sample from both the n-octanol and the aqueous layers.
 - Determine the concentration of the indole carboxylate in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: $\text{LogP} = \log \left(\frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}} \right)$

Determination of Aqueous Solubility

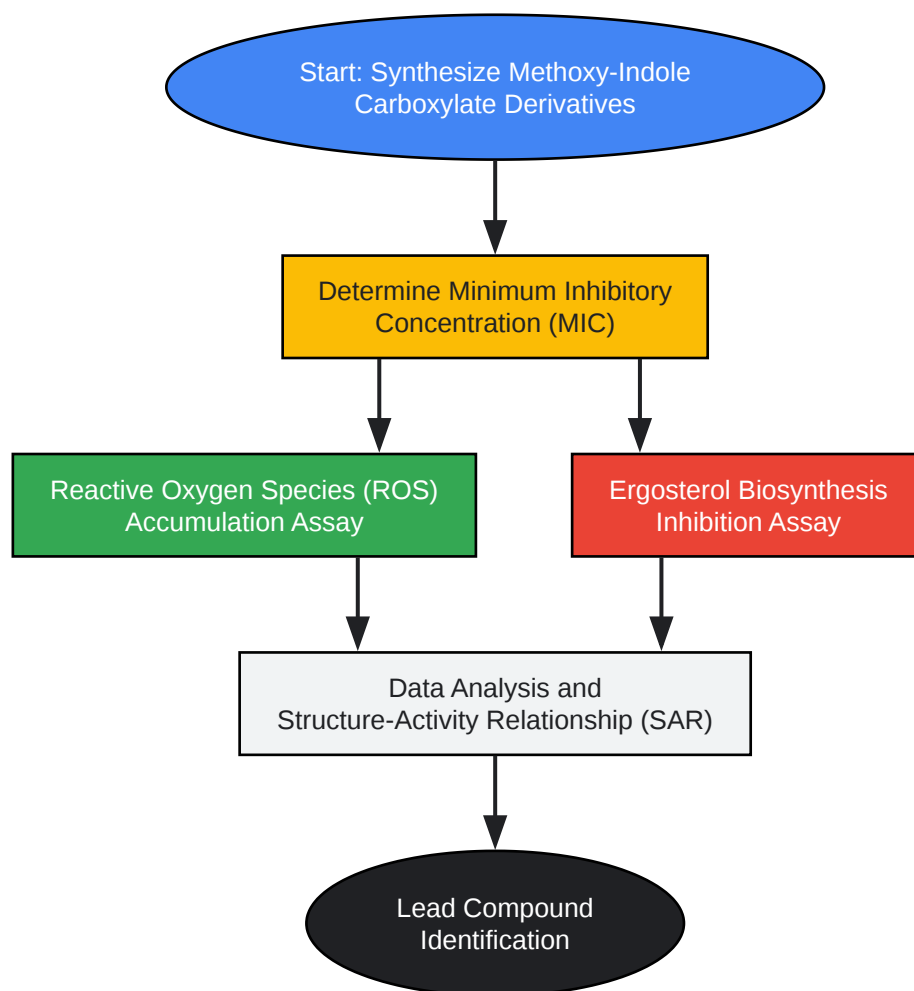
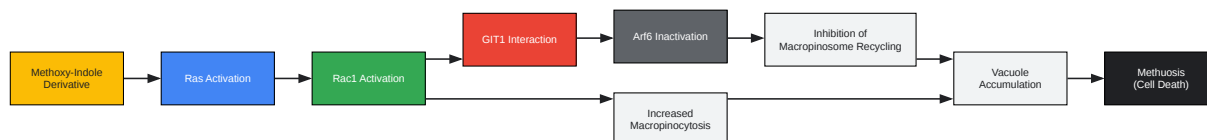
The aqueous solubility of a compound can be determined by the equilibrium solubility method.

- Procedure:
 - Add an excess amount of the solid methoxy-substituted indole carboxylate to a known volume of water in a sealed container.
 - Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
 - After reaching equilibrium, allow the undissolved solid to settle.
- Analysis:
 - Carefully filter the supernatant to remove any undissolved particles.
 - Determine the concentration of the dissolved indole carboxylate in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
 - The measured concentration represents the aqueous solubility of the compound at that temperature.

Mandatory Visualization

Signaling Pathway for Methuosis Induction

Certain methoxy-substituted indole derivatives have been shown to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. The signaling pathway is initiated by the activation of Ras and subsequent activation of Rac1.



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